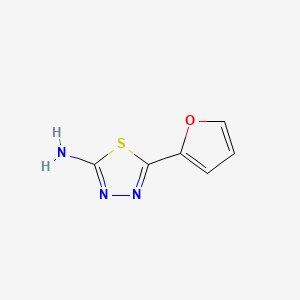

5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine

説明

Overview of 1,3,4-Thiadiazole (B1197879) Derivatives in Medicinal and Agricultural Chemistry

Derivatives of 1,3,4-thiadiazole are a cornerstone of medicinal and agricultural research, demonstrating a vast array of biological activities. researchgate.netresearchgate.net In medicinal chemistry, these compounds are recognized for their potential as anticancer, antimicrobial, antifungal, anti-inflammatory, anticonvulsant, and antitubercular agents. researchgate.netacs.orgnih.govrsc.orgresearchgate.net The versatility of the 1,3,4-thiadiazole nucleus allows for structural modifications that can fine-tune its pharmacological profile, making it a "privileged scaffold" in drug design. researchgate.netnih.gov

In the agricultural sector, 1,3,4-thiadiazole derivatives have been developed as fungicides, herbicides, and insecticides. researchgate.netresearchgate.netacs.orgwisdomlib.org Their stability and broad-spectrum activity make them valuable candidates for crop protection solutions. researchgate.netgavinpublishers.com The wide-ranging applications underscore the importance of this heterocyclic system in developing new chemical entities for diverse biological targets. researchgate.netoaji.net

Table 1: Selected Biological Activities of 1,3,4-Thiadiazole Derivatives

| Biological Activity | Field of Application |

|---|---|

| Anticancer | Medicinal Chemistry |

| Antibacterial | Medicinal Chemistry |

| Antifungal | Medicinal & Agricultural Chemistry |

| Anti-inflammatory | Medicinal Chemistry |

| Anticonvulsant | Medicinal Chemistry |

| Antitubercular | Medicinal Chemistry |

| Herbicidal | Agricultural Chemistry |

Structural Significance and Aromaticity of the 1,3,4-Thiadiazole Ring System

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. nih.gov Its aromatic nature is a key feature, conferring significant in vivo stability and generally low toxicity in higher vertebrates. rsc.orggavinpublishers.commdpi.com This stability is crucial for the development of therapeutic agents. The ring system is planar and electron-deficient due to the electron-withdrawing effects of the nitrogen heteroatoms. researchgate.netchemicalbook.com

This electron deficiency makes the carbon atoms at the 2- and 5-positions susceptible to nucleophilic attack, while being relatively inert to electrophilic substitution. researchgate.netchemicalbook.com However, the introduction of substituents at these positions can significantly alter the ring's reactivity, allowing for the synthesis of a wide variety of derivatives. researchgate.net The pseudo-aromatic character and polarity of the ring contribute to its chemical properties and biological interactions. chemicalbook.com

Role of Heteroatoms (N, S, O) in the Biological Activity of Thiadiazoles

Heterocyclic compounds, particularly those containing nitrogen, sulfur, and oxygen, are fundamental in medicinal chemistry. nih.gov In the 1,3,4-thiadiazole scaffold, the sulfur and nitrogen atoms play critical roles. The sulfur atom often enhances lipophilicity, which can improve a molecule's ability to cross biological membranes. nih.govnih.gov The two nitrogen atoms act as a "hydrogen-binding domain" and a "two-electron donor system," enabling interactions with biological targets like proteins and enzymes. rsc.orgnih.gov

The mesoionic nature of 1,3,4-thiadiazoles, meaning they possess regions of positive and negative charge, also facilitates their passage across cellular membranes and enhances interaction with biological targets. mdpi.commdpi.com The combination of the furan (B31954) ring's oxygen with the thiadiazole's nitrogen and sulfur atoms in 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine creates a molecule with multiple potential points of interaction, which is a key factor in its pharmacological potential.

Historical Context and Initial Discoveries of Furan- and Thiadiazole-Containing Compounds

The history of these heterocyclic systems dates back to the 19th century. The first furan derivative, 2-furoic acid, was described in 1780 by Carl Wilhelm Scheele, and furan itself was first prepared by Heinrich Limpricht in 1870. wikipedia.org The name "furan" is derived from the Latin word "furfur," meaning bran, from which the derivative furfural (B47365) can be produced. wikipedia.org

The 1,3,4-thiadiazole ring system was first synthesized by Emil Fischer in 1882, with its chemical nature being elucidated in 1890. chemicalbook.comnih.govnih.gov The development of thiadiazole chemistry accelerated significantly with the discovery of sulfa drugs. nih.gov The synthesis of the parent 1,3,4-thiadiazole molecule was achieved in 1956. nih.gov The independent discovery and subsequent research into these two distinct heterocyclic rings laid the groundwork for the eventual synthesis of hybrid molecules like this compound.

Rationale for Focused Research on this compound

The focused investigation of this compound stems from the principle of molecular hybridization, where two or more pharmacophores are combined to create a new molecule with potentially enhanced or novel biological activity.

Emerging Pharmacological Potential

The combination of the furan and 1,3,4-thiadiazole rings has yielded derivatives with promising pharmacological profiles. Research has shown that compounds incorporating these moieties exhibit a range of activities. For instance, derivatives of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole have been synthesized and evaluated for their antileishmanial activity against Leishmania major. tandfonline.com Other studies have highlighted the potential of 2-amino-1,3,4-thiadiazole (B1665364) derivatives as potent antimicrobial agents. nih.gov Furthermore, 2,5-disubstituted furan derivatives that include a 1,3,4-thiadiazole moiety have been identified as powerful inhibitors of enzymes like α-glucosidase and E. coli β-glucuronidase. researchgate.net This growing body of evidence points to the significant and diverse therapeutic potential of this specific structural combination.

Structural Features of Interest

The primary amine group (-NH2) at the 2-position of the thiadiazole ring is a particularly important functional group. It serves as a key site for further chemical modification and derivatization, allowing for the synthesis of a large library of related compounds to explore structure-activity relationships (SAR). mdpi.comresearchgate.net Additionally, the arrangement of heteroatoms (N, S, O) provides multiple sites for coordination with metal ions and for forming hydrogen bonds, which are crucial for binding to biological receptors. nih.govjmchemsci.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-furoic acid |

| Furfural |

| Furan |

| 1,3,4-thiadiazole |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-(furan-2-yl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3OS/c7-6-9-8-5(11-6)4-2-1-3-10-4/h1-3H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIPARYFCVPPCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325975 | |

| Record name | 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4447-45-4 | |

| Record name | 4447-45-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Furan 2 Yl 1,3,4 Thiadiazol 2 Amine and Its Derivatives

Cyclization Reactions in 1,3,4-Thiadiazole (B1197879) Synthesis

The formation of the 1,3,4-thiadiazole ring is the foundational step in the synthesis of the target compound and its derivatives. Various cyclization strategies have been developed, with methods starting from thiosemicarbazides being particularly prominent. sbq.org.br

The cyclization of thiosemicarbazides or their acyl derivatives is a widely utilized and efficient method for constructing the 2-amino-1,3,4-thiadiazole (B1665364) scaffold. sbq.org.br This approach typically involves the reaction of a thiosemicarbazide (B42300) with a carboxylic acid or its derivative, leading to the formation of the thiadiazole ring through a dehydration or cyclodehydration process.

One of the most direct routes to synthesize 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine involves the reaction of furan-2-carboxylic acid with thiosemicarbazide. jocpr.com This reaction is generally carried out in the presence of a strong acid or dehydrating agent, such as concentrated sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃), which facilitates the intramolecular cyclization and dehydration. jocpr.com The proposed mechanism begins with a nucleophilic attack by the nitrogen atom of thiosemicarbazide on the carbonyl carbon of the carboxylic acid. This is followed by an intramolecular attack by the sulfur atom and subsequent dehydration to yield the aromatic 1,3,4-thiadiazole ring. sbq.org.br

The reaction conditions can influence the outcome. For instance, cyclization of acylthiosemicarbazide derivatives in an acidic medium typically yields 1,3,4-thiadiazoles, whereas an alkaline medium may lead to the formation of 1,2,4-triazole (B32235) derivatives. ptfarm.pl

Table 1: Synthesis of 1,3,4-Thiadiazoles from Thiosemicarbazides

| Starting Materials | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Furan-2-carboxylic acid, Thiosemicarbazide | conc. H₂SO₄, reflux | This compound | jocpr.com |

| Aromatic carboxylic acids, Thiosemicarbazide | POCl₃ | 2-Amino-5-aryl-1,3,4-thiadiazoles | jocpr.com |

Oxidative cyclization provides an alternative pathway to the 1,3,4-thiadiazole ring system, often starting from thiosemicarbazones, which are condensation products of thiosemicarbazide and aldehydes or ketones. arkat-usa.org This method involves the intramolecular oxidative formation of a C-S bond.

A common technique is the oxidation of aryl thiosemicarbazones using reagents like ferric chloride (FeCl₃). sbq.org.br This method has been successfully applied to synthesize furan-containing thiadiazoles, such as the oxidation of 5-nitrofurfural thiosemicarbazone with ferric chloride, which yields the corresponding 2-amino-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole. sbq.org.br However, the yields can be moderate depending on the substituents on the furan (B31954) ring. sbq.org.br

Another effective oxidative cyclization technique employs molecular iodine (I₂) as the oxidizing agent. organic-chemistry.org This transition-metal-free method involves the condensation of thiosemicarbazide with an aldehyde, followed by I₂-mediated oxidative C-S bond formation to furnish the 2-amino-substituted 1,3,4-thiadiazole. sbq.org.brorganic-chemistry.org This approach is scalable and efficient. organic-chemistry.org For example, 1,4-benzodioxine-based thiosemicarbazone undergoes iodine-mediated cyclization to produce the corresponding 1,3,4-thiadiazole-2-amine intermediate. nih.gov

Table 2: Oxidative Cyclization Methods for 1,3,4-Thiadiazole Synthesis

| Starting Material | Oxidizing Agent/Conditions | Product Type | Reference |

|---|---|---|---|

| Aldehyde thiosemicarbazones | Ferric chloride (FeCl₃), 70-80 °C | 2-Imino-1,3,4-thiadiazole derivatives | sbq.org.brarkat-usa.org |

| Thiosemicarbazide and Aldehydes | I₂-mediated oxidation | 2-Amino-substituted 1,3,4-thiadiazoles | sbq.org.brorganic-chemistry.org |

Functional Group Transformations and Derivatization Strategies

Once the core this compound structure is synthesized, a wide array of derivatives can be prepared through functional group transformations. These strategies are crucial for developing libraries of compounds for structure-activity relationship (SAR) studies. tandfonline.com

The primary amino group at the C-2 position of the thiadiazole ring is a versatile handle for derivatization. It can readily undergo reactions such as alkylation, acylation, and sulfonylation to introduce various substituents. nih.govacs.org

Solid-phase synthesis has been employed to create libraries of 1,3,4-thiadiazole derivatives. acs.org In this approach, a polymer-bound 2-amido-5-amino-1,3,4-thiadiazole can be selectively functionalized. For instance, the amine position can be acylated using acyl chlorides in pyridine, while the amide position can be alkylated with alkyl halides in the presence of a base like sodium hydride. acs.org These chemoselective reactions allow for the systematic introduction of diverse functional groups at the C-2 position. nih.govacs.org

The incorporation of the furan-2-yl group at the C-5 position is a defining feature of the target molecule. The most straightforward method to achieve this is by using a furan-containing starting material in the cyclization step. As mentioned previously, the reaction between furan-2-carboxylic acid and thiosemicarbazide is a primary route. jocpr.com

Alternatively, furan-2-carboxylic acid hydrazide can serve as a key intermediate. nih.gov Reaction of this hydrazide with carbon disulfide in the presence of a base like sodium hydroxide, followed by acidification, leads to the formation of 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol, which is an important precursor for other derivatives. nih.gov While this specific reaction yields an oxadiazole, similar strategies starting with thiocarbonyl sources can lead to thiadiazoles. The synthesis of new N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives also highlights the use of furan-2-carboxylic acid as the source for the furan moiety. nih.gov

The synthesis of Schiff bases (imines or azomethines) is one of the most common derivatization strategies for 2-amino-1,3,4-thiadiazoles. ekb.eg These compounds are formed through the condensation reaction of the primary amino group of this compound with various aldehydes or ketones. jocpr.comresearchgate.net

The reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, such as ethanol, often with a catalytic amount of an acid like glacial acetic acid. jocpr.com This method allows for the introduction of a wide range of substituted aryl or alkyl groups, leading to a diverse library of Schiff base derivatives. researchgate.net These derivatives have been synthesized and investigated for various biological activities. jocpr.comresearchgate.net

Table 3: Synthesis of Schiff Bases from 2-Amino-1,3,4-Thiadiazoles

| Amine Reactant | Carbonyl Reactant | Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | Substituted aldehydes | Glacial acetic acid, reflux | Schiff bases | jocpr.com |

| 2-Amino-5-substituted-aryl-1,3,4-thiadiazole | Appropriate aldehydes | Stoichiometric (1:1), reflux | Schiff base ligands | jocpr.com |

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including the 1,3,4-thiadiazole scaffold. These methods provide efficient and environmentally benign alternatives to conventional synthetic routes, which often rely on volatile organic solvents, hazardous reagents, and prolonged reaction times.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that can significantly accelerate reaction rates and improve product yields. nih.gov In the context of 1,3,4-thiadiazole synthesis, microwave-assisted methods have been successfully employed, often under solvent-free conditions, which further enhances their green credentials. vjs.ac.vn

One notable approach involves the reaction of various carboxylic acids with thiosemicarbazide using a dehydrating agent like phosphorus oxychloride (POCl₃) under microwave irradiation. asianpubs.org This technique drastically reduces the reaction time compared to classical heating methods. asianpubs.org For instance, the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles has been achieved by irradiating a mixture of an aliphatic acid, thiosemicarbazide, and concentrated sulfuric acid, shortening the reaction time from 20 hours to just 30 minutes. vjs.ac.vn Similarly, 2-furyl-5-aryloxyacetylamido-1,3,4-thiadiazoles have been prepared through a solvent-free, microwave-assisted reaction. researchgate.net These protocols highlight the efficiency of microwave energy in promoting the necessary cyclization and dehydration steps to form the thiadiazole ring. nih.govvjs.ac.vn

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another effective green synthetic strategy. tandfonline.com The phenomenon of acoustic cavitation generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates. researchgate.net Ultrasound irradiation has been utilized for the synthesis of various 1,3,4-thiadiazine and thiazole (B1198619) derivatives, often under solvent-free conditions. tandfonline.comresearchgate.net

The benefits of this technique include high yields, greater product purity, reduced reaction times, and simpler work-up procedures compared to conventional methods. researchgate.netscilit.com Researchers have reported the synthesis of novel 1,3,4-thiadiazole derivatives incorporating a pyrazolone (B3327878) moiety under ultrasonic conditions, noting significant improvements in reaction rates and yields. researchgate.net The use of eco-friendly biocatalysts, such as those derived from chitosan, in conjunction with ultrasonic irradiation further exemplifies the green potential of this methodology for synthesizing thiazole and related heterocyclic derivatives. nih.gov

Solvent-Free and Catalyst-Free Conditions

Conducting reactions without a solvent minimizes waste and eliminates the environmental and health hazards associated with many organic solvents. Both microwave and ultrasound-assisted syntheses are often amenable to solvent-free conditions. vjs.ac.vntandfonline.com For example, the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles can be performed by the cyclization of an aromatic acid with thiosemicarbazide using a dehydrating agent like phosphorus oxychloride or concentrated sulfuric acid without any solvent. vjs.ac.vnisca.in

Some green methodologies also aim to eliminate the need for catalysts, further simplifying the reaction and purification process. Catalyst-free methods for synthesizing 2-aminothiazoles have been developed using polyethylene (B3416737) glycol (PEG-400), a benign solvent, at elevated temperatures. bepls.com

The following table summarizes various green chemistry approaches utilized in the synthesis of 1,3,4-thiadiazole derivatives, showcasing the reaction conditions and outcomes.

| Product Type | Green Method | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Amino-5-aryl-1,3,4-thiadiazoles | Microwave-Assisted | Aryl acid, Thiosemicarbazide | POCl₃, Microwave Irradiation | High | asianpubs.org |

| 5-Alkyl-2-amino-1,3,4-thiadiazoles | Microwave-Assisted, Solvent-Free | Aliphatic acid, Thiosemicarbazide | Conc. H₂SO₄, 30 min | Not specified | vjs.ac.vn |

| 1,3,4-Thiadiazine derivatives | Ultrasound-Assisted, Solvent-Free | Thiocarbohydrazones, α-haloketones | Ultrasonic Irradiation | High | tandfonline.comresearchgate.net |

| Thiazole derivatives | Ultrasound-Assisted | Hydrazine-1-carbothioamide, Hydrazonoyl chlorides | TCsSB catalyst, Ultrasonic Irradiation | High | nih.gov |

| 2-Amino-5-substituted-1,3,4-thiadiazoles | Solvent-Free | Aromatic acid, Thiosemicarbazide | POCl₃ | Not specified | isca.in |

| 5-Phenyl-1,3,4-thiadiazol-2-amine | Conventional Heating | Benzoic acid, Thiosemicarbazide | POCl₃, Reflux for 30 min | Not specified | researchgate.net |

Advanced Spectroscopic and Computational Characterization of 5 Furan 2 Yl 1,3,4 Thiadiazol 2 Amine and Its Analogues

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental tools for the structural elucidation of newly synthesized compounds. Techniques such as NMR, IR, UV-Vis, and Mass Spectrometry provide complementary information to build a complete picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR: In the ¹H NMR spectra of 1,3,4-thiadiazole (B1197879) derivatives, the protons of the furan (B31954) ring typically appear as multiplets in the aromatic region. For instance, in analogues like N-Allyl-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine, the furan protons are observed as doublets at δ 7.45 ppm and 7.15 ppm. tandfonline.com The protons of the primary amine group (-NH₂) on the thiadiazole ring generally appear as a broad singlet. researchgate.net For other 5-substituted-1,3,4-thiadiazol-2-amines, the aromatic protons resonate as multiplets between δ 7.6-8.04 ppm. researchgate.netgrowingscience.com In N-phenyl substituted analogues, the N-H proton signal can be found further downfield, around δ 9.94-10.47 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectra provide information about the carbon skeleton. For 5-substituted-1,3,4-thiadiazol-2-amines, the characteristic signal for the C=N group within the thiadiazole ring is observed in the range of δ 148-169 ppm, confirming the successful cyclization and formation of the ring. growingscience.com The aromatic carbons of the substituent rings typically resonate between δ 112-130 ppm. researchgate.netgrowingscience.com In a related oxadiazole analogue, 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine, the carbons of the furan ring were assigned to signals at δ 153.7, 146.9, 144.8, and 140.7 ppm, while the thiadiazole carbons resonated at δ 161.3 and 162.0 ppm. nih.gov

| Nucleus | Assignment | Chemical Shift (δ, ppm) | Source |

|---|---|---|---|

| ¹H | Furan Protons | ~ 6.50 - 8.40 (multiplet) | nih.gov |

| ¹H | Amine (NH₂) Protons | ~ 7.28 - 7.34 (singlet/multiplet) | researchgate.net |

| ¹H | N-H (Amide Linker) | ~ 9.94 - 10.47 (singlet) | rsc.org |

| ¹³C | Thiadiazole Ring (C=N) | ~ 148 - 169 | growingscience.com |

| ¹³C | Aromatic Carbons | ~ 112 - 130 | researchgate.netgrowingscience.com |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectra of this compound and its derivatives show characteristic absorption bands that confirm their structural features.

The stretching vibration for the primary amine (N-H) group is typically observed in the range of 3072–3400 cm⁻¹. growingscience.com Aromatic C-H stretching vibrations appear between 2946–3040 cm⁻¹. growingscience.com The most characteristic band for the thiadiazole ring is the C=N stretching vibration, which is found in the 1590–1650 cm⁻¹ region. growingscience.comnih.gov The C-S-C vibration of the thiadiazole moiety is observed in the range of 812-854 cm⁻¹. growingscience.com For nitro-substituted furan analogues, strong bands corresponding to the nitro group (NO₂) appear around 1535-1566 cm⁻¹ (asymmetric) and 1345-1353 cm⁻¹ (symmetric). tandfonline.com

| Wavenumber (cm⁻¹) | Vibrational Assignment | Source |

|---|---|---|

| 3072 - 3400 | N-H Stretch (Amine) | growingscience.com |

| 2946 - 3040 | C-H Stretch (Aromatic) | growingscience.com |

| 1590 - 1650 | C=N Stretch (Thiadiazole Ring) | growingscience.comnih.gov |

| 1504 - 1527 | C=C and C=N Stretch (Cyclic) | jmchemsci.com |

| 812 - 854 | C-S-C Stretch (Thiadiazole Ring) | growingscience.com |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. For aromatic and heterocyclic compounds like 1,3,4-thiadiazole derivatives, UV-Vis spectra are used to study their electronic properties and interactions with other molecules, such as DNA. researchgate.netrsc.org The absorption bands in the UV-Vis region correspond to π → π* and n → π* electronic transitions within the conjugated system formed by the furan and thiadiazole rings. Studies on the interaction of these compounds with calf thymus DNA (CT-DNA) have been performed using UV-Vis absorption to understand the binding mechanisms. rsc.org

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight of approximately 167.19 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₆H₅N₃OS. nih.gov In studies of related derivatives, the molecular ion peak is often observed as the protonated molecule [M+H]⁺ in electrospray ionization (ESI) mode. tandfonline.com For example, the ESI-MS spectrum of N-Allyl-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine shows a prominent peak at m/z 252.8, corresponding to its [M+H]⁺ ion. tandfonline.com

Theoretical and Computational Chemistry Investigations

Computational chemistry provides a theoretical framework to complement experimental results, offering deeper insights into molecular structure, stability, and electronic properties.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and properties of heterocyclic compounds. rsc.org DFT calculations are used to optimize the molecular geometry, predict vibrational frequencies, and analyze the frontier molecular orbitals (HOMO and LUMO). rsc.org

For 1,3,4-thiadiazole derivatives, DFT studies have been employed to investigate geometric parameters, charge distribution, and molecular electrostatic potential (MEP). researchgate.net Such calculations help in understanding the reactivity and intermolecular interactions of the molecule. Theoretical studies on the potential anticancer agent 5-difluoromethyl-1,3,4-thiadiazole-2-amine used DFT to study its structural and vibrational properties, showing the presence of two tautomeric forms (amine and imine). researchgate.net The analysis of Natural Bond Orbitals (NBO) and Atoms in Molecules (AIM) theory provides further details on bond orders, atomic charges, and charge-transfer interactions within the molecule. researchgate.net These computational approaches are crucial for rationalizing experimental findings and guiding the design of new analogues with specific properties. researchgate.net

Density Functional Theory (DFT) Calculations

Geometry Optimization and Conformational Analysis

Computational chemistry provides powerful tools for determining the three-dimensional structure of molecules. Geometry optimization calculations are employed to find the most stable conformation, representing a minimum on the potential energy surface. For this compound and its analogues, methods like Density Functional Theory (DFT) are commonly used to predict geometric parameters such as bond lengths, bond angles, and dihedral angles.

Studies on structurally related compounds, such as 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine, reveal that the central heterocyclic ring system tends to be nearly planar. nih.gov The dihedral angles between the central oxadiazole ring and the attached furan and phenyl rings were found to be minimal, at 5.7° and 3.34°, respectively. nih.gov This suggests significant delocalization of electrons across the rings. A similar planarity is expected for this compound due to the conjugated system formed by the furan and thiadiazole rings. This planar conformation is crucial for its electronic properties and interactions with biological targets.

Theoretical calculations for various 1,3,4-thiadiazole derivatives help in understanding their structural stability and have been used to propose geometries for metal complexes. jmchemsci.com The optimized structural parameters provide a foundation for further computational analyses, including electronic structure and spectroscopic predictions.

| Parameter | Value | Description |

|---|---|---|

| Dihedral Angle (Oxadiazole-Furan) | 5.7 (6)° | The twist between the mean planes of the central oxadiazole ring and the furan ring. nih.gov |

| Dihedral Angle (Oxadiazole-Phenyl) | 3.34 (18)° | The twist between the mean planes of the central oxadiazole ring and a substituent phenyl ring. nih.gov |

| C=N Bond Length (in ring) | ~1.29 - 1.30 Å | Bond lengths within the heterocyclic ring, indicating significant double bond character and electron delocalization. nih.gov |

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. irjweb.comnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state. irjweb.com Computational studies on related 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives using DFT methods have been performed to calculate these electronic parameters. nih.gov For a series of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives, the calculated HOMO-LUMO energy gaps ranged from 3.15 eV to 3.83 eV. nih.gov It was noted that compounds with electron-withdrawing substituents, such as a nitro group, tended to have lower energy gaps, indicating potentially greater reactivity. nih.gov This analysis is crucial for understanding the charge transfer interactions within the molecule and predicting its behavior in chemical reactions. irjweb.com

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Imidazo[1,2-a]pyridine-based 1,3,4-thiadiazole derivative | - | - | ~4.48 |

| 1,3,4-Oxadiazol-2-ylthieno[2,3-d]pyrimidine derivative (unsubstituted) | - | - | 3.75 |

| 1,3,4-Oxadiazol-2-ylthieno[2,3-d]pyrimidine derivative (nitro-substituted) | - | - | 3.15 |

| Benzo[d] nih.govchalcogen.romdpi.comthiadiazole derivative | - | - | ~1.5 - 1.6 |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For 1,3,4-thiadiazole derivatives, the protons of the furan ring are expected to appear as multiplets in a specific region of the 1H-NMR spectrum. nih.gov The amine (NH2) protons would typically produce a characteristic signal. In the 13C-NMR spectra of related compounds, the signals for the carbons in the 1,3,4-thiadiazole ring appear at distinct downfield shifts, with the C=N carbons typically found between 157 and 172 ppm. mdpi.comdergipark.org.tr

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups. The predicted IR spectrum for this compound would show characteristic vibrational frequencies. Key predicted bands for related structures include N-H stretching vibrations for the amine group (around 3100-3360 cm-1), C=N stretching of the thiadiazole ring (around 1600-1650 cm-1), and C-S-C vibrations of the ring. nih.govmdpi.com

UV-Vis Spectroscopy: Theoretical calculations can simulate UV-Vis absorption spectra, which provide information about electronic transitions. The analysis of frontier orbitals (HOMO-LUMO) helps in understanding these transitions. For 1,3,4-thiadiazole derivatives, electronic transitions often correspond to π→π* excitations within the conjugated aromatic system. researchgate.net The predicted maximum absorption wavelengths (λmax) can be correlated with experimental data to confirm the electronic structure. researchgate.netmaterialsciencejournal.org

| Spectroscopy Type | Parameter | Predicted/Observed Range | Assignment |

|---|---|---|---|

| 1H-NMR | Furan Protons | 6.50 - 7.80 ppm | Signals appear as multiplets. nih.govnih.gov |

| Amine Proton (NH) | ~8.11 ppm (for N-substituted analogue) | Signal for the amine proton. tandfonline.com | |

| 13C-NMR | Thiadiazole C=N | 157 - 172 ppm | Carbons of the thiadiazole ring. mdpi.comdergipark.org.tr |

| Thiadiazole C-S | 143 - 162 ppm | Carbon attached to sulfur in the ring. mdpi.com | |

| IR | N-H Stretch | 3100 - 3360 cm-1 | Amine group vibration. nih.gov |

| C=N Stretch | 1600 - 1650 cm-1 | Thiadiazole ring vibration. nih.gov | |

| C=S Stretch | 1250 - 1270 cm-1 | Thione tautomer form vibration. nih.gov | |

| UV-Vis | λmax | ~250 - 350 nm | Electronic transitions (π→π*). researchgate.netresearchgate.net |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides detailed information on the conformational dynamics, flexibility, and intermolecular interactions of a compound. While DFT calculations provide insight into a static, optimized structure, MD simulations reveal how the molecule behaves in a dynamic environment, such as in solution or when interacting with a biological receptor.

For a molecule like this compound, MD simulations could be used to:

Analyze Conformational Flexibility: Explore the rotational freedom between the furan and thiadiazole rings and identify the most populated conformations in a solvent.

Study Solvation Effects: Understand how the molecule interacts with solvent molecules (e.g., water) through hydrogen bonding and other non-covalent interactions.

Simulate Ligand-Receptor Binding: If a biological target is known, MD simulations can model the binding process, determine the stability of the complex, and calculate binding free energies, providing crucial insights for drug design.

Although a powerful technique, specific MD simulation studies focused solely on this compound are not extensively documented in the currently available literature. However, this method remains a valuable theoretical tool for future investigations into the dynamic behavior and interaction mechanisms of this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling and 3D-QSAR

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures.

For derivatives of 1,3,4-thiadiazole, numerous 2D and 3D-QSAR studies have been conducted to elucidate the structural requirements for various therapeutic activities, including anticonvulsant, antifungal, and anticancer effects. nih.govmdpi.comnih.gov

3D-QSAR Methods: 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Self-Organizing Molecular Field Analysis (SOMFA) are particularly powerful. nih.govmdpi.com These techniques correlate the biological activity of molecules with their 3D properties, such as steric (shape) and electrostatic fields. The results are often visualized as contour maps, which highlight regions around the molecule where modifications are likely to enhance or diminish activity.

Anticonvulsant Activity: A 3D-QSAR study on 1,3,4-thiadiazole derivatives identified key steric and electrostatic features required for anticonvulsant activity, providing a model for designing novel compounds. nih.gov

Antifungal Activity: For nopol-derived 1,3,4-thiadiazole-thiourea compounds, a robust CoMFA model (with a cross-validated correlation coefficient, q², of 0.753) was established to guide the design of more effective antifungal agents. mdpi.comresearchgate.net

These QSAR models provide predictive, statistically significant frameworks that serve as valuable guidelines for the rational design of new, more potent analogues of this compound. nih.govresearchgate.net

| Study Focus | QSAR Method | Cross-validated r² (q²) | Non-validated r² | Key Finding |

|---|---|---|---|---|

| Antifungal | CoMFA | 0.753 | 0.992 | Established a predictive model for designing compounds against A. solani. mdpi.comresearchgate.net |

| Antitrypanosomal | kNN-MFA | 0.9455 | - | Highlighted the importance of electrostatic and steric fields for activity against T. cruzi. chalcogen.ro |

| Anticonvulsant | SOMFA | - | - | Generated statistically robust models to guide the design of novel anticonvulsants. nih.gov |

Structure Activity Relationship Sar Studies of 5 Furan 2 Yl 1,3,4 Thiadiazol 2 Amine Derivatives

Influence of Furan (B31954) Ring Substituents on Biological Activity

The furan ring is a vital component of the scaffold, and substitutions on this ring can significantly alter the compound's electronic and steric properties, thereby influencing its biological activity. A prevalent modification is the introduction of a nitro group at the 5-position of the furan ring, creating 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine derivatives. This substitution is a key feature in compounds designed for various antimicrobial applications. nih.govresearchgate.net

The strong electron-withdrawing nature of the nitro group is often associated with enhanced antimicrobial and antiparasitic activities. For instance, a series of compounds based on the 5-(5-nitrofuran-2-yl) scaffold have been synthesized and evaluated for their activity against pathogens like Helicobacter pylori, Methicillin-resistant Staphylococcus aureus (MRSA), and Leishmania major. nih.govresearchgate.nettandfonline.com Studies on antileishmanial agents showed that derivatives containing the 5-nitrofuran moiety were highly potent. researchgate.net Similarly, the synthesis of 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives yielded compounds with significant antibacterial efficacy against Gram-positive bacteria. nih.gov The consistent use of the 5-nitrofuran group across numerous studies underscores its importance for conferring potent biological activity to the parent compound.

Impact of Substitutions on the Thiadiazole Ring

The 1,3,4-thiadiazole (B1197879) ring acts as a central scaffold. rsc.org It is a bioisostere of the thiazole (B1198619) moiety and its aromaticity provides significant in vivo stability. rsc.org The biological activity of 1,3,4-thiadiazole derivatives is often attributed to the presence of the toxophoric =N-C-S- moiety. researchgate.net Modifications at both the C-2 and C-5 positions of this ring are critical for tuning the pharmacological profile.

A study on antileishmanial agents involved the synthesis of a series of 5-(5-nitrofuran-2-yl)- and 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole-2-amines bearing different acyclic amine substituents at the C-2 position. tandfonline.com The nature of the substituent on the amine had a profound effect on the activity. For example, derivatives with hydroxypropylamino and methoxypropylamino groups were found to be highly active against Leishmania major. tandfonline.com

Table 1: Effect of C-2 Amine Substitution on Antileishmanial Activity

| Compound | Substituent on C-2 Amine | Core Scaffold | Antileishmanial Activity (IC₅₀, µM) |

|---|---|---|---|

| N-(2-Methoxyethyl) derivative | -CH₂CH₂OCH₃ | 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole | >50 tandfonline.com |

| N-Allyl derivative | -CH₂CH=CH₂ | 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole | 39.1 tandfonline.com |

| N-(prop-2-ynyl) derivative | -CH₂C≡CH | 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole | 35.5 tandfonline.com |

| N-(4-Methoxybenzyl) derivative | -CH₂(p-OCH₃-Ph) | 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole | >50 tandfonline.com |

| N-((pyridin-2-yl)methyl) derivative | -CH₂(2-pyridyl) | 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole | >50 tandfonline.com |

| Hydroxypropylamino analog | -NH(CH₂)₃OH | 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole | 1.9 tandfonline.com |

| Methoxypropylamino analog | -NH(CH₂)₃OCH₃ | 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole | 2.1 tandfonline.com |

Data sourced from a study on antileishmanial activity. tandfonline.com The table showcases how different functional groups attached to the C-2 amine of the thiadiazole ring influence the inhibitory concentration against Leishmania major.

The substituent at the C-5 position of the 1,3,4-thiadiazole ring plays a pivotal role in defining the spectrum of biological activity. While the parent compound features a furan ring, replacing it with other aromatic or heteroaromatic systems has led to the discovery of potent agents in different therapeutic areas.

For instance, replacing the furan ring with a 4-chlorophenyl group has yielded derivatives with significant in vitro cytotoxicity against breast (MCF-7) and liver (HepG2) cancer cell lines. mdpi.com Another key bioisosteric replacement for the furan ring is the thiophene (B33073) ring. Studies have shown that 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives can act as potent anticancer agents. nih.gov A direct comparison revealed that 5-(5-nitrothiophen-2-yl) analogs exhibited superior antileishmanial activity compared to their 5-(5-nitrofuran-2-yl) counterparts, highlighting the favorable contribution of the thiophene ring in this context. tandfonline.com

Conformational Flexibility and its Implications for Activity

While specific conformational studies on the title compound are limited, crystal structure analysis of a closely related molecule, 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine, provides valuable insights. In this structure, the dihedral angle between the central oxadiazole ring and the furan ring is small, indicating a nearly coplanar arrangement. nih.gov This planarity could be a crucial factor for effective binding to a target protein by maximizing surface interactions. However, the analysis also revealed some disorder in the furan ring's orientation, suggesting a degree of rotational flexibility. nih.gov This conformational freedom might allow the molecule to adopt the optimal geometry required to fit into a specific binding pocket, which can be an important aspect of its biological activity.

Computational Approaches to SAR: Molecular Docking and QSAR

Computational methods are powerful tools for elucidating SAR, providing insights that can guide the rational design of new, more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. A QSAR study on the antileishmanial activity of 5-nitrofuran-containing 1,3,4-thiadiazole derivatives identified that 2D-autocorrelation and topological descriptors were influential parameters. researchgate.net This suggests that properties related to the molecule's topology and the distribution of atomic properties across its structure are key determinants of its activity.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This analysis helps to understand the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Docking studies have been performed on various 1,3,4-thiadiazole derivatives to rationalize their biological activities. For example, a potent anticancer 5-(thiophen-2-yl)-1,3,4-thiadiazole derivative was docked into the active site of dihydrofolate reductase (DHFR), a known anticancer target, revealing favorable binding interactions that supported the observed biological data. nih.gov Other studies have docked thiadiazole derivatives into the binding sites of DNA gyrase B and ADP-sugar pyrophosphatase, identifying key hydrogen bonds and other interactions responsible for their inhibitory effects. mdpi.comuowasit.edu.iq These analyses provide a molecular basis for the observed SAR and offer a roadmap for designing next-generation inhibitors with improved binding affinity.

Table 2: Summary of Molecular Docking Studies on Furan/Thiadiazole Derivatives

| Derivative Class | Target Protein | Key Findings/Interactions | Therapeutic Area |

|---|---|---|---|

| 5-(Thiophen-2-yl)-1,3,4-thiadiazoles | Dihydrofolate Reductase (DHFR) | Good binding energy, supporting observed cytotoxicity. nih.gov | Anticancer nih.gov |

| Thiazoles with furan scaffold | DNA Gyrase B | Good binding energy; interactions similar to native inhibitor. mdpi.com | Antimicrobial mdpi.com |

| 1,3,4-Thiadiazole derivatives | ADP-sugar pyrophosphatase (NUDT5) | Formation of multiple hydrogen bonds with the enzyme's active site. uowasit.edu.iq | Anticancer uowasit.edu.iq |

Identification of Key Pharmacophoric Features

The biological activity of derivatives based on the 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine scaffold is dictated by a combination of essential structural motifs, known as pharmacophoric features. These features are crucial for the molecule's interaction with biological targets. Research has identified several key components that contribute to the pharmacological profile of these compounds, primarily centered around the thiadiazole core, the furan ring, and substitutions at the C-2 amine position.

The core structure consists of three main pharmacophoric elements:

The 1,3,4-Thiadiazole Ring: This five-membered heterocycle is a central scaffold. The inclusion of the =N-C-S- moiety within this ring is considered vital for enabling interactions with various biomolecules. nih.govoaji.net Furthermore, the mesoionic character of the 1,3,4-thiadiazole ring is thought to confer good cell permeability, an important property for bioavailability. nih.gov

The Furan Ring at Position 5: The furan moiety attached to the thiadiazole ring is a defining feature of this class of compounds.

The Amino Group at Position 2: The exocyclic amino group at the C-2 position of the thiadiazole ring serves as a critical point for hydrogen bonding and is a primary site for chemical modification to modulate biological activity. nih.gov

Detailed structure-activity relationship studies have further elucidated the specific features that enhance or diminish the biological effects of these derivatives.

Importance of the 5-Nitrofuran Moiety

Influence of Substitution at the C-2 Amino Group

The substituent attached to the 2-amino group plays a pivotal role in defining the potency and selectivity of the compound's biological activity.

For antibacterial activity, research has indicated that a free, unsubstituted amine group often confers the highest potency. nih.gov When substitutions are made on this amine, the activity tends to decrease. A study highlighted a specific order of decreasing activity based on the substituent: methyl > ethyl > phenyl. nih.gov This suggests that small, less bulky substituents are preferred for maintaining antibacterial action.

In the context of antileishmanial activity, modifications to the C-2 amine group have yielded potent derivatives. A study investigating a series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole-2-amines revealed that specific acyclic amine substitutions were highly effective against Leishmania major. tandfonline.com The findings from this research are summarized in the table below, highlighting the impact of different substituents on antileishmanial activity.

| Compound Reference | Substituent at C-2 Amino Group | Observed Biological Activity (Antileishmanial) | Source |

|---|---|---|---|

| - | -NH-CH(CH₃)₂ (Isopropyl) | Moderate Activity | tandfonline.com |

| - | -NH-(CH₂)₂OCH₃ (Methoxyethyl) | High Activity | tandfonline.com |

| - | -NH-(CH₂)₃OH (Hydroxypropyl) | High Activity | tandfonline.com |

| - | -NH-CH₂CH=CH₂ (Allyl) | Moderate Activity | tandfonline.com |

| - | -NH-CH₂C≡CH (Propargyl) | Moderate Activity | tandfonline.com |

| - | -NH-Cyclopropyl | Low Activity | tandfonline.com |

| - | -NH-CH₂-Ph (Benzyl) | Low Activity | tandfonline.com |

| - | -NH-CH₂-(pyridin-2-yl) | Low Activity | tandfonline.com |

This data indicates that the presence of linear alkyl chains containing heteroatoms (oxygen or hydroxyl groups), such as in methoxyethyl and hydroxypropyl substituents, is favorable for antileishmanial activity. In contrast, bulky aromatic or small cyclic substituents on the amine group tend to result in lower activity.

Pharmacological Activities and Biological Mechanisms of 5 Furan 2 Yl 1,3,4 Thiadiazol 2 Amine Derivatives

Antimicrobial Activity

The 1,3,4-thiadiazole (B1197879) nucleus is a crucial pharmacophore known to be present in various commercially available drugs and is associated with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. rsc.orgnih.govresearchgate.net When combined with a furan (B31954) moiety, the resulting derivatives often exhibit enhanced antimicrobial potential. nih.govut.ac.ir Researchers have extensively synthesized and evaluated numerous derivatives of 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine for their ability to inhibit the growth of pathogenic bacteria and fungi.

Antibacterial Efficacy (Gram-Positive and Gram-Negative Bacteria)

Derivatives of this compound have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.govut.ac.irnih.gov The structural modifications on the parent molecule, such as the introduction of different substituents, have been shown to significantly influence the potency and spectrum of their antibacterial effects. nih.govzsmu.edu.ua

Xanthomonas oryzae pv. oryzicola : Certain derivatives have been investigated as potential agents against plant pathogens like Xanthomonas oryzae pv. oryzicola, which causes bacterial leaf blight in rice. nih.gov Some thiadiazole derivatives have been shown to promote rice defense against this pathogen by inhibiting the production of bacterial extracellular polysaccharides (EPS), which are crucial for virulence. scispace.com A series of 5-phenyl-2-furan carboxylic acid derivatives combined with 2-mercapto-1,3,4-thiadiazole were found to suppress the type III secretion system (T3SS), a key virulence factor in Gram-negative bacteria, without directly killing the bacteria. nih.gov

Staphylococcus aureus : Numerous studies have reported the potent activity of this compound derivatives against Staphylococcus aureus, a major human pathogen responsible for various infections. nih.govnih.govzsmu.edu.ua For instance, a series of 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives exhibited significant antibacterial activity against Gram-positive bacteria, including S. aureus, with efficacy substantially greater than the reference drug ampicillin. nih.gov Another study on new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives also identified S. aureus as the most sensitive strain. zsmu.edu.ua

Klebsiella pneumoniae : The antibacterial potential of these derivatives extends to Gram-negative bacteria such as Klebsiella pneumoniae. One study found that while most derivatives had no effect on Gram-negative bacteria, 2-(5-nitro-2-furyl)-5-(n-pentylsulfunyl)-1,3,4-thiadiazole showed mild antibacterial effects against K. pneumoniae. researchgate.net In another study, synthesized 1,3,4-thiadiazole derivatives showed good antibacterial activity against Klebsiella pneumoniae. rsc.org

Helicobacter pylori : Derivatives of 5-(nitrofuran-2-yl)-1,3,4-thiadiazole have shown significant promise as anti-Helicobacter pylori agents. nih.govjocpr.com This is particularly important due to the increasing resistance of H. pylori to standard antibiotics. Research has demonstrated that compounds incorporating the 5-nitrofuran moiety are potent against metronidazole-resistant H. pylori strains. nih.gov Specifically, 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives and 2-substituted-5-(5-nitro-furan-2-yl)-1,3,4-thiadiazoles exhibited strong antimicrobial activity against H. pylori. nih.govjocpr.com

Interactive Data Table: Antibacterial Activity of this compound Derivatives

| Derivative Class | Target Pathogen | Key Findings | Reference |

| 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-ones | Staphylococcus aureus, Helicobacter pylori | Potent activity against Gram-positive bacteria, surpassing ampicillin. Strong activity against metronidazole-resistant H. pylori. | nih.gov |

| 5-(Furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | S. aureus was the most sensitive strain to these derivatives. | zsmu.edu.ua |

| 2-(5-nitro-2-furyl)-5-(n-pentylsulfunyl)-1,3,4-thiadiazole | Klebsiella pneumoniae | Exhibited mild antibacterial effects against this Gram-negative bacterium. | researchgate.net |

| 5-phenyl-2-furan carboxylic acid derivatives with 2-mercapto-1,3,4-thiadiazole | Xanthomonas oryzae pv. oryzicola | Inhibited the type III secretion system (T3SS), a key virulence factor. | nih.gov |

The antibacterial mechanisms of this compound derivatives are multifaceted. The 2-amino-1,3,4-thiadiazole (B1665364) scaffold is considered a key element for antimicrobial activity. researchgate.netnih.gov The biological activities of 1,3,4-thiadiazole derivatives are often attributed to the presence of the =N-C-S- moiety and the ring's aromaticity, which contributes to low toxicity and high stability in vivo. mdpi.com

One of the proposed mechanisms involves the disruption of bacterial cell wall synthesis or integrity. The thiadiazole ring can act as a bioisostere of the thiazole (B1198619) ring found in some cephalosporin (B10832234) antibiotics. researchgate.net Furthermore, some derivatives have been shown to interfere with bacterial virulence factors. As mentioned, certain compounds can inhibit the T3SS in Gram-negative bacteria, thereby disarming the pathogen without necessarily killing it, which can be a strategy to reduce the development of resistance. nih.gov Other studies have explored the potential of thiadiazole derivatives to act as biofilm dispersal agents against both Gram-positive and Gram-negative pathogens. mdpi.com

Antifungal Efficacy

In addition to their antibacterial properties, derivatives of this compound have demonstrated significant antifungal activity against a variety of fungal pathogens. nih.govdovepress.com The versatility of the 1,3,4-thiadiazole scaffold allows for the development of compounds with potent fungicidal or fungistatic effects. nih.govnih.gov

Candida sp. : Several studies have highlighted the effectiveness of these derivatives against various Candida species, which are common causes of opportunistic fungal infections in humans. rsc.orgnih.govdovepress.comrdd.edu.iq For instance, a study on 5-substituted 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diol derivatives identified a compound, 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol, as a potent agent against different Candida species, including azole-resistant isolates. nih.gov The mechanism of action for this compound was found to involve the disruption of cell wall biogenesis. nih.gov Another study reported that newly synthesized 1,3,4-thiadiazole derivatives were active against Candida albicans. rsc.org

Aspergillus sp. : The antifungal activity of these compounds also extends to molds like Aspergillus species. Research has shown that metal complexes of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole exhibit antifungal activity against Aspergillus species. nih.gov

Interactive Data Table: Antifungal Activity of this compound Derivatives

| Derivative Class | Target Pathogen | Key Findings | Reference |

| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol | Candida species | Potent activity, including against azole-resistant isolates, through disruption of cell wall biogenesis. | nih.gov |

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | Aspergillus niger, Candida albicans | Derivatives with oxygenated substituents on the phenyl ring showed significant antifungal activity. | nih.govdovepress.com |

| Metal complexes of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole | Aspergillus species, Candida albicans | Metal complexes showed increased antifungal activity compared to the ligand alone. | nih.gov |

Anti-Tuberculosis Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new anti-tuberculosis drugs. Derivatives of 1,3,4-thiadiazole have shown promise in this area. nih.govdovepress.comcbijournal.com Several studies have synthesized and evaluated 2-amino-1,3,4-thiadiazole derivatives for their antimycobacterial activity. nih.gov

For example, a series of 7-[4-(5-amino-1,3,4-thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolonic derivatives were synthesized, and selected compounds showed moderate activity against M. tuberculosis H37Rv strain. nih.gov Another study on new N-[5-(1-amino-2-phenylethyl)-1,3,4-thiadiazol-2-yl]-6-fluoro-7-substituted 1,3-benzothiazol-2-amine derivatives also reported promising antitubercular activity against the H37Rv strain, comparable to standard drugs like rifampicin (B610482) and isoniazid. nih.govdovepress.com The diverse structural modifications possible on the 1,3,4-thiadiazole scaffold provide a valuable platform for the development of novel and effective anti-tuberculosis agents. cbijournal.com

Anticancer Activity

Derivatives of this compound have emerged as a promising class of compounds in oncology research. jst.go.jpbepls.com Their therapeutic potential is attributed to their ability to modulate key pathways involved in cancer cell growth and survival. bepls.com

The anticancer effects of these derivatives are often multifaceted. Studies have shown they can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. bepls.comresearchgate.net The mechanism frequently involves interference with cellular signaling pathways that are critical for cancer progression and metastasis. bepls.com

A key mechanism behind the anticancer activity of these compounds is the inhibition of specific enzymes crucial for tumor development.

VEGFR-2 Inhibition: A series of novel N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov This receptor is a key mediator of angiogenesis, the process by which new blood vessels form, which is essential for tumor growth and metastasis. Several active compounds in this series demonstrated good inhibitory activity against VEGFR-2, with IC₅₀ values ranging from 7.4 to 11.5 nM. nih.gov Molecular docking studies suggest these compounds fit favorably into the VEGFR-2 binding site, and their antiproliferative activity is at least partially caused by this inhibition. nih.gov

BRAF Kinase Inhibition: The 1,3,4-thiadiazole motif is recognized as an effective isostere for components of known kinase inhibitors. mdpi.com This has led to the design of thiadiazole-bearing compounds as potential inhibitors of targets like BRAF kinase, which is often mutated in various cancers. mdpi.com

LSD1 Inhibition: While not specific to furan derivatives, a class of compounds featuring a central aromatic core with three 1,3,4-thiadiazole rings was reported to be effective inhibitors of lysine-specific histone demethylase 1A (LSD1), an enzyme implicated in cancer development. nih.gov One of the most potent compounds in this series, featuring a propenyl group, exhibited an IC₅₀ value of 0.04 µM against LSD1 and induced cell cycle arrest and apoptosis in MCF-7 cells. nih.gov

The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines. Notably, N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives have shown promising antiproliferative activity. nih.gov The breast cancer cell line MCF-7 has frequently been observed as being particularly sensitive to 1,3,4-thiadiazole derivatives. nih.govmdpi.com

Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamides | MCF-7 (Breast) | Active (Specific values vary by derivative) | nih.gov |

| N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamides | HCT-116 (Colon) | Active (Specific values vary by derivative) | nih.gov |

| Ciprofloxacin-based 1,3,4-thiadiazoles | A549 (Lung) | 2.79 (for 4-fluorobenzyl derivative) | nih.gov |

| Honokiol-based 1,3,4-thiadiazoles | A549 (Lung) | 1.62 - 4.61 | nih.gov |

| Honokiol-based 1,3,4-thiadiazoles | HCT-116 (Colon) | 1.62 - 4.61 | nih.gov |

| Honokiol-based 1,3,4-thiadiazoles | MCF-7 (Breast) | 1.62 - 4.61 | nih.gov |

Note: The table includes data for broader classes of 1,3,4-thiadiazole derivatives to provide context on efficacy against specified cell lines, with specific data for furan-containing derivatives highlighted in the text.

Mechanisms of Action (e.g., cell proliferation inhibition, apoptosis induction, enzyme inhibition)

Antileishmanial Activity

Derivatives incorporating a 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine structure have demonstrated significant in vitro activity against Leishmania major, the parasite responsible for leishmaniasis. nih.govtandfonline.com

Anticonvulsant Activity

The 1,3,4-thiadiazole nucleus is a component of various compounds evaluated for central nervous system activity, including anticonvulsant effects. nih.govarjonline.org Research into new derivatives has shown that structural modifications can lead to promising anticonvulsant agents. researchgate.net

One study identified a derivative, (E)-3-(5-{[(4-chlorophenyl)amino]methyl}-1,3,4-thiadiazol-2-yl)-1-(furan-2-yl)prop-2-en-1-one, as a potent compound in both subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) anticonvulsant models. nih.gov This highlights the potential of incorporating the furan-2-yl moiety into the broader 1,3,4-thiadiazole scaffold to develop new therapies for epilepsy. nih.gov

Anti-inflammatory Activity

The 1,3,4-thiadiazole scaffold is present in molecules known to possess anti-inflammatory properties. rsc.orgjst.go.jp The furan ring system is also a component of various compounds with documented anti-inflammatory activity. jst.go.jp While the broader class of 1,3,4-thiadiazoles is recognized for this biological activity, specific and detailed research focusing solely on the anti-inflammatory effects of this compound derivatives is an area requiring further investigation.

Antiviral Activity

The 1,3,4-thiadiazole moiety is a recognized pharmacophore in the development of antiviral agents, with derivatives showing activity against a range of viruses. nih.gov Research has particularly noted the potential of these compounds against plant viruses, such as the Tobacco Mosaic Virus (TMV). semanticscholar.orgmdpi.com

Studies on 5-substituted-1,3,4-thiadiazole sulfonamides have demonstrated notable anti-TMV activity. semanticscholar.org For instance, certain 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives exhibited approximately 50% inhibition of TMV at a concentration of 500 µg/mL, which was comparable to the commercial agent ningnanmycin. semanticscholar.org Another study involving novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives also reported significant protective activity against TMV. mdpi.com One of the most potent compounds, E2, showed an EC50 value of 203.5 µg/mL, which was superior to ningnanmycin's EC50 of 261.4 µg/mL. mdpi.com

While extensive research specifically targeting this compound derivatives for antiviral activity is not widely documented, related structures containing the furan moiety have shown promise. A study on chalcone (B49325) derivatives of 5-arylfuran-2-carbaldehydes reported significant activity against important poultry viruses, including Avian influenza virus (AIV) subtype H9N2 and infectious bronchitis virus (IBV). xisdxjxsu.asia Several of these furan-containing compounds were able to completely inhibit the hemagglutination (HA) titers of the AIV H9N2 virus after challenge in an in ovo assay. xisdxjxsu.asia This suggests that the furan scaffold, when incorporated into appropriate molecular structures, can contribute effectively to antiviral activity.

| Compound Class | Virus | Assay | Key Findings | Reference |

| 5-(4-Chlorophenyl)-N-p-tolyl-1,3,4-thiadiazole-2-sulfonamide | Tobacco Mosaic Virus (TMV) | In vivo (Half-leaf method) | ~50% inhibition at 500 µg/mL | semanticscholar.org |

| 1-Phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine (Compound E2) | Tobacco Mosaic Virus (TMV) | In vivo | Protective activity EC50 = 203.5 µg/mL | mdpi.com |

| Chalcones of 5-Arylfuran-2-carbaldehydes | Avian Influenza Virus (AIV, H9N2) | In ovo | Maintained HA titer at 0 post-challenge | xisdxjxsu.asia |

| Chalcones of 5-Arylfuran-2-carbaldehydes | Infectious Bronchitis Virus (IBV) | In ovo | Maintained titer value at 0 post-challenge | xisdxjxsu.asia |

Other Reported Biological Activities (e.g., antioxidant, neuroprotective, antidiabetic, analgesic)

Derivatives of the this compound scaffold have been explored for a variety of other biological activities, leveraging the known pharmacological potential of both the furan and 1,3,4-thiadiazole rings.

Antidiabetic Activity

A significant area of investigation for this class of compounds is their potential as antidiabetic agents, particularly as α-glucosidase inhibitors. nih.gov This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia. A study focused on 2,5-disubstituted furan derivatives containing a 1,3,4-thiadiazole moiety identified highly potent α-glucosidase inhibitors. nih.gov One compound in this series demonstrated an exceptionally low IC50 value of 0.186 µM. nih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor of α-glucosidase, with a Ki value of 0.05 µM. nih.gov Molecular docking simulations supported this finding, indicating key interactions, including hydrogen bonds and p-π stacking, within the active site of the enzyme. nih.gov The broader class of 1,3,4-thiadiazole derivatives has also been widely investigated for α-glucosidase inhibition, with many analogues showing excellent inhibitory profiles compared to the standard drug acarbose (B1664774). acs.org

| Compound Class | Target | Activity | Key Findings | Reference |

| 2,5-Disubstituted furan derivative with 1,3,4-thiadiazole | α-Glucosidase | IC50 = 0.186 µM | Competitive inhibitor (Ki = 0.05 µM) | nih.gov |

| 1,3,4-Thiadiazole-bearing Schiff base analogues | α-Glucosidase | IC50 = 1.10 ± 0.10 µM | Significantly more potent than acarbose (IC50 = 11.50 ± 0.30 µM) | acs.org |

| 1,3,4-Thiadiazole derivative of 3-aminopyridin-2(1H)-one | α-Glucosidase | IC50 = 3.66 mM | More potent than acarbose (IC50 = 13.88 mM) | mdpi.com |

Antioxidant Activity

The 1,3,4-thiadiazole nucleus is a component of various compounds synthesized and evaluated for antioxidant properties. derpharmachemica.com Schiff bases derived from 1,3,4-thiadiazoles, for example, have been assessed for their ability to scavenge free radicals. rdd.edu.iq In another study, 1,3,4-thiadiazole-linked 4-thiazolidinone (B1220212) derivatives were synthesized and tested for their antioxidant capacity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. researchgate.netsaudijournals.com Two compounds from this series, TZD 3 and TZD 5, exhibited promising activity with IC50 values of 28.00 µM and 27.50 µM, respectively, which were comparable to or better than the standard, ascorbic acid (IC50 = 29.2 µM). researchgate.netsaudijournals.com

Neuroprotective Activity

The 2-amino-1,3,4-thiadiazole scaffold has been identified as a potential starting point for developing neuroprotective agents. An in vitro study on the derivative 4BrABT (2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole) demonstrated its protective effects in neuronal cell cultures. nih.govresearchgate.net The compound showed protective action in neurons exposed to neurotoxic conditions such as the presence of glutamate (B1630785) and trophic stress. nih.govresearchgate.net It also protected astrocytes and oligodendrocytes from cisplatin-induced toxicity. nih.gov While this particular study did not involve a furan-containing derivative, it establishes the neuroprotective potential of the core 2-amino-1,3,4-thiadiazole structure.

Analgesic Activity

The 1,3,4-thiadiazole ring is present in molecules designed to have analgesic effects. researchgate.netnih.gov A series of N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides was synthesized and evaluated for in vivo analgesic activity using the acetic acid-induced writhing test in mice. nih.gov All the tested compounds demonstrated good antalgic action in this model, indicating their potential as analgesic agents. nih.gov

Future Directions and Research Opportunities

Rational Design and Synthesis of Novel Analogues

The rational design and synthesis of new analogues based on the 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine core are crucial for optimizing its therapeutic properties. A key strategy involves molecular hybridization, where the core scaffold is combined with other known pharmacophores to create hybrid molecules with potentially synergistic or enhanced biological activities. vensel.org

One successful approach has been the synthesis of 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives. This multi-step synthesis involves the oxidative cyclization of 1-((5-nitrofuran-2-yl)methylene)thiosemicarbazide to form the 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine intermediate, followed by reaction with chloroacetyl chloride and ammonium (B1175870) thiocyanate (B1210189) to construct the thiazolidinone ring. nih.gov Further modifications can be made by reacting this product with various aromatic aldehydes. nih.gov

Another productive avenue involves modifying the 2-amino group with different substituents. Researchers have synthesized a novel series of analogues by introducing acyclic amines at the C-2 position of the thiadiazole ring, leading to compounds with potential antileishmanial activity. tandfonline.com These synthetic strategies allow for the creation of a diverse library of compounds, enabling detailed structure-activity relationship (SAR) studies to identify analogues with improved efficacy and target specificity. tandfonline.comnih.gov

| Analogue Structure/Modification | Synthetic Precursor | Reported Biological Activity | Reference |

|---|---|---|---|

| Introduction of acyclic amines (e.g., N-cyclopropyl) at the 2-amino position of a 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole core. | 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine | Antileishmanial | tandfonline.com |

| Hybridization with a thiazolidinone ring, creating 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives. | 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine | Antibacterial (anti-MRSA, anti-H. pylori) | nih.gov |

| Derivatization of the 2-amino group with substituted piperazines. | 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | Anticancer (MCF-7, HepG2) | mdpi.com |

In-depth Mechanistic Investigations

A critical area for future research is the elucidation of the molecular mechanisms through which this compound analogues exert their biological effects. Understanding these pathways is essential for optimizing drug design and identifying potential biomarkers for efficacy.

For antibacterial applications, one proposed mechanism involves the inhibition of MurB, an essential enzyme in the bacterial peptidoglycan synthesis pathway. This target is attractive because it is present in both Gram-positive and Gram-negative bacteria but absent in eukaryotic cells. Analogues incorporating a 4-thiazolidinone (B1220212) moiety may act by mimicking a substrate in the MurB active site. nih.gov

In the context of cancer, mechanistic studies of similar 5-aryl-1,3,4-thiadiazole derivatives have shown that they can induce cell cycle arrest and apoptosis. vensel.orgmdpi.com Future investigations could explore whether furan-containing analogues trigger similar pathways, which can be assessed by measuring changes in the Bax/Bcl-2 ratio and the activity of key executioner enzymes like caspase 9. mdpi.com Furthermore, the vascular endothelial growth factor receptor-2 (VEGFR-2) has been identified as a potential molecular target for some N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives. nih.gov The ability of these compounds to inhibit VEGFR-2 suggests a potential anti-angiogenic mechanism. nih.gov

Development of Targeted Delivery Systems

To maximize therapeutic efficacy while minimizing potential off-target effects, the development of targeted delivery systems is a promising research direction. The mesoionic character of the thiadiazole ring may allow its derivatives to cross cellular membranes, which is a favorable property for drug delivery. nih.gov

Future work could focus on conjugating potent analogues of this compound to targeting moieties such as antibodies or peptides that recognize specific receptors overexpressed on diseased cells, such as cancer cells. researchgate.net Another strategy is the encapsulation of these compounds within nanocarriers like liposomes or polymeric nanoparticles to improve their pharmacokinetic properties and achieve site-specific release. Novel drug delivery systems have been proposed as a way to improve the antiparasitic activity of thiadiazole derivatives. nih.gov

An essential component of this research is the ability to track the biodistribution of these compounds. In vivo radioactive tracing studies, as performed on related thiadiazole compounds, can confirm the targeting ability of new drug delivery systems to specific tissues, such as tumors in animal models. mdpi.com

Exploration of New Therapeutic Applications

The structural versatility of the 1,3,4-thiadiazole (B1197879) scaffold suggests that its derivatives could be effective against a wide range of diseases. mdpi.comoaji.net While research has highlighted antibacterial, anticancer, and antiparasitic activities, numerous other therapeutic areas remain to be explored.